molecular formula C19H20N2O2S B2650375 (2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851801-02-0

(2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2650375
CAS No.: 851801-02-0
M. Wt: 340.44
InChI Key: SNJRHBUYZYALDO-UHFFFAOYSA-N
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Description

The compound (2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a tetracyclic imidazole derivative featuring a 4,5-dihydroimidazole core substituted with a 2-methylbenzylthio group at position 2 and a 2-methoxyphenyl methanone moiety at position 1. Its synthesis typically involves coupling reactions between functionalized benzoyl chlorides and thioether-substituted imidazole intermediates, as exemplified in protocols for analogous compounds .

Properties

IUPAC Name

(2-methoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-7-3-4-8-15(14)13-24-19-20-11-12-21(19)18(22)16-9-5-6-10-17(16)23-2/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJRHBUYZYALDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-methoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This compound contains a methoxyphenyl group and a thioether-linked imidazole derivative, which suggests potential biological activities. Although specific biological activities have yet to be fully elucidated, preliminary studies indicate that compounds with similar structural motifs exhibit a range of promising pharmacological effects.

Structural Characteristics

The compound features:

  • Methoxyphenyl Group : Known for enhancing anti-inflammatory effects.
  • Thioether Linkage : Often associated with antimicrobial properties.
  • Imidazole Ring : Commonly found in bioactive compounds, particularly those with anticancer properties.

Potential Biological Activities

Based on structural similarities and preliminary studies, the following biological activities are anticipated:

Activity Description
Antimicrobial Thioether-containing compounds often show promise as antimicrobial agents.
Anticancer Imidazole derivatives are frequently investigated for their anticancer properties.
Anti-inflammatory The methoxy group may enhance anti-inflammatory effects.

Case Studies and Research Findings

  • Antimicrobial Activity : Compounds similar to this compound have been shown to exhibit significant antimicrobial activity against various pathogens. For instance, thioether derivatives have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Anticancer Properties : Research on imidazole derivatives indicates potential anticancer mechanisms through the inhibition of specific cellular pathways involved in tumor growth. Studies have reported that certain imidazole compounds can induce apoptosis in cancer cell lines .
  • Anti-inflammatory Effects : The presence of methoxy groups in phenolic compounds has been linked to enhanced anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which play a key role in inflammation .

The mechanism of action for this compound is likely multifaceted due to its diverse functional groups:

  • Enzyme Interaction : The compound may modulate the activity of enzymes involved in various biochemical pathways.
  • Receptor Binding : Potential interactions with specific receptors could lead to altered signaling pathways relevant to inflammation and cancer progression.

The synthesis of this compound typically involves:

  • Formation of the imidazole ring through condensation reactions.
  • Introduction of the thioether group via thiolation methods.
  • Final assembly into the desired structure through strategic reactions that preserve functional integrity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (R1) Substituent (R2) Molecular Weight Predicted logP Notable Properties
Target Compound 2-Methoxyphenyl 2-Methylbenzylthio 378.47 g/mol ~3.5 Moderate solubility in DMSO; potential CNS activity due to lipophilicity
[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl][2-(trifluoromethyl)phenyl]methanone 2-(Trifluoromethyl)phenyl Benzylthio 406.43 g/mol ~4.2 High lipophilicity; electron-withdrawing CF3 group may reduce metabolic stability
(2,5-Dimethylbenzylthio analog) 2-Methoxyphenyl 2,5-Dimethylbenzylthio 392.51 g/mol ~4.0 Increased steric bulk; possible reduced membrane permeability
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Thiophen-2-yl Phenyl 316.40 g/mol ~3.8 Heterocyclic thiophene enhances π-stacking; lower molecular weight

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 2-methoxyphenyl group (target compound) donates electrons via its methoxy substituent, improving solubility and interaction with polar targets. In contrast, the 2-trifluoromethylphenyl analog () exhibits strong electron withdrawal, reducing solubility but enhancing stability against oxidation .
    • Thiophene and furan substituents () introduce heteroatoms that modulate electronic properties and binding specificity, often favoring interactions with aromatic receptor pockets .
  • Steric Modifications :

    • The 2-methylbenzylthio group in the target compound balances lipophilicity and steric bulk. The 2,5-dimethylbenzylthio analog () introduces additional methyl groups, which may hinder rotational freedom and reduce binding affinity in crowded enzymatic sites .

Pharmacological Implications

  • Antiproliferative Activity : Analogous 2-aryl-4-benzoyl imidazoles () show activity against cancer cell lines, with methoxy and methyl groups enhancing membrane penetration .

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